molecular formula C16H11N B11889898 8-Methylindeno[1,2-B]indole CAS No. 408315-39-9

8-Methylindeno[1,2-B]indole

Cat. No.: B11889898
CAS No.: 408315-39-9
M. Wt: 217.26 g/mol
InChI Key: PRKLCRVVTYHLFU-UHFFFAOYSA-N
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Description

8-Methylindeno[1,2-B]indole is a synthetically versatile fused indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery due to its prevalence in biologically active compounds and natural products . The indeno[1,2-b]indole core, in particular, is a key structural motif found in a range of indole diterpenoid natural products . Researchers value this compound for its potential as a building block in the development of novel therapeutic agents. Indole derivatives are extensively investigated for their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . Specifically, indenoindole analogs have been characterized as potent inhibitors of lipid peroxidation, functioning as highly efficient hydrophobic antioxidants that can protect lipid membranes from free radical damage . Some synthetic indenoindoles have demonstrated antioxidant potency significantly greater than reference compounds like vitamin E in model systems . The structural features of the indeno[1,2-b]indole framework make it a compelling subject for method development in organic synthesis, including explorations into novel cyclization strategies and stereoselective functionalization . This compound is supplied for research applications only. It is intended for use in laboratory settings by qualified scientists. This product is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material in accordance with best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

408315-39-9

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

8-methylindeno[1,2-b]indole

InChI

InChI=1S/C16H11N/c1-10-6-7-15-13(8-10)14-9-11-4-2-3-5-12(11)16(14)17-15/h2-9H,1H3

InChI Key

PRKLCRVVTYHLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C2=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for Indeno 1,2 B Indole Scaffolds and 8 Methylindeno 1,2 B Indole Derivatives

The construction of the tetracyclic indeno[1,2-b]indole (B1252910) core can be achieved through various synthetic strategies. A common and effective approach involves the Fischer indole (B1671886) synthesis, which is a versatile method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.

While a specific, detailed synthesis for the parent 8-Methylindeno[1,2-b]indole is not extensively documented in readily available literature, its synthesis can be extrapolated from established methods for analogous indeno[1,2-b]indole derivatives. A plausible synthetic route would likely involve the reaction of a suitably substituted hydrazine, such as (4-methylphenyl)hydrazine, with a cyclic ketone precursor like 1,2-indandione. This reaction would proceed through the classical Fischer indole synthesis mechanism, involving the formation of a phenylhydrazone intermediate, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to yield the desired this compound core.

More complex derivatives, particularly those with substitutions on the indane moiety, have been synthesized for various biological evaluations. For instance, a highly regiospecific synthesis of a series of indenoindole derivatives has been reported, which could be adapted for the synthesis of 8-methylated analogs. nih.gov

Another innovative approach to the indeno[1,2-b]indole core involves a photo-Nazarov cyclization of a 3-acylindole precursor. rsc.orgrsc.org This method provides a novel route to the core structure, which can then be further functionalized.

Strategic Functionalization for Structure Activity Relationship Studies

The indeno[1,2-b]indole (B1252910) scaffold has proven to be a valuable template for the development of potent inhibitors of human protein kinase CK2, an enzyme implicated in various diseases, including cancer. nih.govmdpi.comnih.gov Strategic functionalization of this scaffold has been extensively explored to understand the structure-activity relationships (SAR) that govern its inhibitory activity.

The primary goal of these SAR studies is to identify key structural features and substituents that enhance the potency and selectivity of these compounds as CK2 inhibitors. Researchers have systematically introduced various functional groups at different positions of the indeno[1,2-b]indole core and evaluated the impact on their biological activity.

Key findings from these studies indicate that substitutions at specific positions on both the indole (B1671886) and the indane parts of the molecule can significantly influence inhibitory potency. For example, the introduction of a methyl group at the 8-position, as in 8-Methylindeno[1,2-b]indole derivatives, has been explored in the context of developing potent CK2 inhibitors.

One of the most active compounds identified in a study is 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, which demonstrated a high inhibitory activity with an IC50 value of 0.11 µM. mdpi.comnih.gov This highlights the importance of specific alkyl substitutions on the indeno[1,2-b]indole framework for potent CK2 inhibition.

The following interactive data table summarizes the research findings on various functionalized indeno[1,2-b]indole derivatives and their inhibitory activity against human protein kinase CK2, providing a clear overview of the structure-activity relationships.

CompoundSubstituentsIC50 (µM) for CK2 Inhibition
4b 5-isopropyl0.11 nih.gov
4h 5-isopropyl, 1-methyl0.11 mdpi.comnih.gov
4w 1,3-dibromo, 5-isopropyl0.11 mdpi.comnih.gov

This data underscores the significant impact that even minor structural modifications, such as the addition of a methyl or isopropyl group, can have on the biological activity of the indeno[1,2-b]indole scaffold. These findings are crucial for the rational design and development of more potent and selective inhibitors for therapeutic applications.

Advanced Structural Characterization and Spectroscopic Analysis of 8 Methylindeno 1,2 B Indole and Analogues

X-Ray Crystallography for Absolute Configuration and Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. For the indeno[1,2-b]indole (B1252910) system, crystallographic studies reveal a largely planar and rigid fused-ring architecture.

ParameterValueCompound Context
Crystal System Triclinic1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
Space Group P-11,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
Unit Cell Dimensions a = 5.9308(2) Å1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
b = 10.9695(3) Å1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
c = 14.7966(4) Å1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
α = 100.5010(10)°1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
β = 98.6180(10)°1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
γ = 103.8180(10)°1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative 3 mdpi.com
Indole (B1671886) Ring Planarity Dihedral angle of 1.65(9)°3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole nih.gov
Inter-ring Twist Angle 12.65°Between triazole and indole rings in compound 3 mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. The assignment of proton and carbon signals for indeno[1,2-b]indole derivatives is typically achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.gov

For the parent indole molecule, the chemical shifts are solvent and concentration-dependent. clockss.org In ¹H NMR spectra of indeno[1,2-b]indole derivatives, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The N-H proton of the indole moiety, when present, appears as a broad singlet at a lower field, often above δ 11.0 ppm in DMSO-d₆. rsc.org

In ¹³C NMR spectra, the carbon atoms of the fused aromatic system show distinct signals that are sensitive to substituent effects. For instance, in indeno[1,2-b]indole-10-one derivatives, the carbonyl carbon (C-10) is typically observed around δ 200.0 ppm. rsc.org The chemical shifts for the core indole carbons are well-established, with C-3a and C-7a (the bridgehead carbons) appearing in characteristic regions. clockss.org

NucleusChemical Shift (δ, ppm)Compound/Solvent
¹H NMR
N-H11.34 (bs)Indole Derivative in DMSO-d₆ rsc.org
Aromatic H6.75 - 8.46 (m)Indole Derivative in DMSO-d₆ rsc.org
CH₃2.42 (d, J=0.9 Hz)3-Methyl-1H-indole in CDCl₃ rsc.org
¹³C NMR
C=O199.4 - 200.0Indeno[1,2-b]indole-10-one derivatives in DMSO-d₆ rsc.org
Aromatic C100.9 - 160.9Indeno[1,2-b]indole-10-one derivatives in DMSO-d₆ rsc.org
CH₃9.823-Methyl-1H-indole in CDCl₃ rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a common technique used for indeno[1,2-b]indole derivatives, typically yielding the protonated molecular ion [M+H]⁺. rsc.orgnih.gov

The fragmentation patterns observed in mass spectrometry offer valuable structural information. For the indole core, a characteristic fragmentation involves the loss of HCN from the pyrrole (B145914) ring, leading to an ion at m/z = 89 for the parent indole. scirp.org In more complex indeno[1,2-b]indole derivatives, fragmentation pathways are dictated by the nature and position of substituents. Common fragmentation processes include the loss of small molecules like carbon monoxide (CO) from carbonyl groups or the cleavage of side chains. scirp.org For instance, in 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes, the molecular ion peak [M+1]⁺ is readily observed, and subsequent fragmentation pathways are characteristic of the substituted structure.

Compound/DerivativeIonizationCalculated m/z [M+H]⁺Found m/z [M+H]⁺
C₂₂H₁₆BrN₂OHRMS (ESI)403.0441403.0436 rsc.org
C₂₂H₁₅BrClN₂OHRMS (ESI)437.0051437.0050 rsc.org
C₂₃H₁₅ClN₃OHRMS (ESI)384.0898384.0890 rsc.org
C₁₅H₁₀ClN₂HRMS (ESI)253.0527253.0520 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For indeno[1,2-b]indole and its analogues, the IR spectrum displays characteristic absorption bands. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹. rsc.orgresearchgate.net The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region. rsc.orgresearchgate.net If a carbonyl group is present, a strong C=O stretching band will be evident, typically between 1680 and 1700 cm⁻¹. rsc.org

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The extended π-conjugated system of indeno[1,2-b]indole results in strong absorption in the UV-Vis region. The parent indole molecule exhibits absorption maxima (λ_max) around 270-280 nm. nist.govnih.gov The spectra of indeno[1,2-b]indole derivatives are influenced by the specific substitution pattern, with extended conjugation or the presence of auxochromes leading to bathochromic (red) shifts to longer wavelengths. nih.govnih.gov For example, computational studies on indeno[1,2-b]indole analogues designed for organic photovoltaics show that modifying the acceptor units can significantly tune the absorption spectra. nih.gov

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
Infrared (IR)
3416, 3408N-H Stretch rsc.org
3049, 3022Aromatic C-H Stretch researchgate.net
1690, 1683C=O Stretch rsc.org
1618, 1616Aromatic C=C Stretch rsc.org
UV-Visible
λ_max ≈ 270-292π → π* transitions nist.govnih.gov
λ_max = 292, 616Blue product from indole biotransformation researchgate.net

Computational and Theoretical Studies on 8 Methylindeno 1,2 B Indole Systems

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of the indenoindole scaffold. nih.gov These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals: The electronic structure is described by the arrangement of electrons in molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, polarizability, and biological activity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov For related heterocyclic systems, the HOMO is often localized on the electron-rich indole (B1671886) ring system, while the LUMO may be distributed across the fused aromatic structure.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 8-Methylindeno[1,2-b]indole. These descriptors help predict how the molecule will interact with other chemical species, including biological macromolecules. For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying regions prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Key Quantum Chemical Reactivity Descriptors This table presents typical descriptors calculated for indole-based systems. The values are illustrative for the class of compounds.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 2Measures the ability to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron configuration.
Electrophilicity Index (ω) χ² / (2η)Quantifies the ability to act as an electrophile.

Studies on similar indole derivatives have used these parameters to correlate theoretical structures with experimental findings from spectroscopic analyses and to understand their interaction energies. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For systems involving this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions with biological targets, such as proteins or enzymes. espublisher.comnih.gov

Simulation of Ligand-Target Complexes: In the context of drug design, MD simulations are frequently performed on a ligand-target complex, which is often initially predicted by molecular docking. frontiersin.org These simulations can:

Assess Binding Stability: By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. frontiersin.org

Refine Binding Poses: MD can refine the initial docked pose, providing a more accurate representation of the ligand's orientation and interactions.

Calculate Binding Free Energy: Advanced MD-based techniques can be used to calculate the free energy of binding (ΔGbind), offering a more rigorous prediction of binding affinity than docking scores alone. espublisher.com

For indole derivatives, MD simulations have been used to confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues in an enzyme's active site. nih.govfrontiersin.org

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). mdpi.com This method is fundamental in structure-based drug design for screening virtual libraries and understanding potential mechanisms of action. espublisher.comnih.gov

The process involves placing the ligand into the binding site of a protein and evaluating its fit using a scoring function, which estimates the binding affinity. mdpi.com The results provide a docking score (often expressed in kcal/mol) and a predicted binding pose. Lower docking scores typically indicate a more favorable binding affinity. ajchem-a.com

Studies on various indenoindole and indole derivatives have demonstrated their potential to interact with a range of biological targets. These interactions commonly include:

Hydrogen Bonds: Interactions between hydrogen bond donors/acceptors on the ligand and amino acid residues like Arginine, Alanine, and Tyrosine. ajchem-a.com

Hydrophobic Interactions: The aromatic rings of the indenoindole core frequently engage in hydrophobic and π-stacking interactions with nonpolar residues. ajchem-a.com

Table 2: Representative Molecular Docking Results for Indole-Based Compounds Against Various Protein Targets

Compound ClassProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Indole-based diaza-sulphonamidesJAK-3 Protein1YVJ-9.3Arg-911, Leu-828, Gly-829 nih.gov
3-Ethyl-1H-indole derivativeCOX-2--11.35ALA527, ARG120, TYR355 ajchem-a.com
Indeno[1,2-b]pyrrole derivativeE. coli DNA gyrase B1KZN--
Indole derivativeUDP-N-acetylmuramate-l-alanine ligase--11.5- nih.gov

Such docking studies are crucial for identifying potential inhibitors and rationalizing the structure-activity relationships (SAR) observed in a series of compounds. researchgate.net

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties

Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADME prediction uses computational models to estimate a molecule's Absorption, Distribution, Metabolism, and Excretion properties. researchgate.net These predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. espublisher.comjapsonline.com

For the this compound scaffold, key ADME parameters would be predicted using various online tools and software packages.

Table 3: Key ADME Parameters and Their Significance for Indenoindole Derivatives

ParameterDescriptionSignificance for Drug Development
Gastrointestinal (GI) Absorption Predicts the extent to which a compound is absorbed from the gut into the bloodstream.High absorption is crucial for orally administered drugs. japsonline.com
Blood-Brain Barrier (BBB) Permeation Predicts whether a compound can cross the BBB to act on the central nervous system (CNS).Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs. japsonline.com
Plasma Protein Binding (PPB) Estimates the percentage of the compound that will bind to proteins in the blood.High binding can limit the amount of free drug available to act on the target. researchgate.net
CYP450 Enzyme Inhibition Predicts if the compound inhibits key metabolic enzymes like CYP2D6.Inhibition can lead to adverse drug-drug interactions. japsonline.comnih.gov
Drug-Likeness Evaluates compliance with established rules (e.g., Lipinski's Rule of Five) based on physicochemical properties.Helps assess the compound's potential to be an orally active drug. nih.gov
Hepatotoxicity Predicts the potential for the compound to cause liver damage.A critical toxicity endpoint to be avoided. japsonline.com

Studies on indenoindole derivatives have used these in silico tools to select the most promising candidates for further in vivo investigation, filtering out compounds with predicted poor oral bioavailability or high toxicity risks. researchgate.net

Structure-Based Drug Design Principles Applied to Indenoindoles

Structure-Based Drug Design (SBDD) is a rational drug discovery approach that relies on the three-dimensional structure of the biological target, typically obtained through methods like X-ray crystallography or cryo-electron microscopy. nih.govcrystaledges.org The indenoindole scaffold serves as a valuable starting point for SBDD due to its rigid structure and synthetic tractability.

The SBDD process is iterative and integrates the computational methods described previously:

Target Identification and Structure Determination: A protein target involved in a disease is identified, and its 3D structure is determined.

Binding Site Analysis: The active or allosteric binding sites of the protein are analyzed to identify key features for ligand binding.

Docking and Virtual Screening: Computational docking is used to screen libraries of compounds or to place a known ligand, like an indenoindole derivative, into the binding site to predict its binding mode. researchgate.net

Structure-Activity Relationship (SAR) Analysis: The predicted binding pose helps explain the SAR of a series of synthesized indenoindole analogs. For example, it can rationalize why adding a methyl group at a specific position increases potency.

Iterative Optimization: Based on the structural insights from the ligand-protein complex, chemists design new analogs with modifications intended to improve binding affinity, selectivity, or ADME properties. crystaledges.org For instance, a new functional group might be added to form an additional hydrogen bond with a specific amino acid residue identified in the binding pocket.

Synthesis and Biological Testing: The newly designed compounds are synthesized and tested experimentally. The results feed back into the design cycle.

This approach has been successfully applied to numerous targets, and the principles are directly applicable to optimizing derivatives of this compound to create potent and selective inhibitors for various therapeutic targets. greeley.orgmdpi.com

Biological Activities and Mechanistic Insights of 8 Methylindeno 1,2 B Indole Derivatives

Enzymatic Inhibition and Modulation

Derivatives of the indeno[1,2-b]indole (B1252910) scaffold have been identified as potent modulators of several critical enzymes involved in cellular processes. Their inhibitory or activatory actions on these proteins form the basis of their therapeutic potential.

Protein Kinase Inhibition: Focus on Human CK2 as an ATP-Competitive Inhibitor

The indeno[1,2-b]indole scaffold has emerged as a promising foundation for the development of potent and selective ATP-competitive inhibitors of human protein kinase CK2. nih.govresearchgate.net This serine/threonine kinase is often overexpressed in cancer cells, where it plays a crucial role in promoting proliferation and suppressing apoptosis, making it an attractive target for anticancer drug design. researchgate.net

Numerous studies have demonstrated that modifications to the indeno[1,2-b]indole core structure can significantly influence inhibitory potency. For instance, the derivative 5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione has been identified as a particularly potent inhibitor, with an IC50 value of 25 nM. nih.gov The ATP-competitive nature of these inhibitors has been confirmed through kinetic studies, which show that their inhibitory constants (Ki) are in the nanomolar range, indicating a high affinity for the ATP-binding pocket of CK2. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the indeno[1,2-b]indole framework is critical for potent CK2 inhibition. These studies have guided the rational design of derivatives with enhanced inhibitory activity and selectivity.

Table 1: Inhibition of Human Protein Kinase CK2 by Indeno[1,2-b]indole Derivatives

CompoundIC50 (nM)Inhibition Type
5-isopropyl-4-(3-methylbut-2-enyl-oxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione25ATP-Competitive
A derivative of 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione25ATP-Competitive
5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione110ATP-Competitive

DNA Topoisomerase II Inhibition by Indenoindolone Analogues

Indenoindolone analogues, which are structurally related to the indeno[1,2-b]indole core, have been identified as potent inhibitors of human DNA topoisomerase IIα. nih.govlu.selookchem.com This enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Derivatives such as hydrazones, (thio)semicarbazones, and oximes of indenoindolones have shown potent and specific inhibition of topoisomerase IIα without affecting the activity of topoisomerase I or intercalating with DNA. nih.gov This specificity is a desirable characteristic for anticancer agents, as it can reduce off-target effects. The parent indenoindolones are generally poor to moderate inhibitors, but these derivatizations significantly enhance their anticancer activities. nih.govlu.selookchem.com

ABCG2 Inhibitory Activity

Certain derivatives of indeno[1,2-b]indole have been found to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). nih.gov ABCG2 is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells. This action contributes to the development of multidrug resistance (MDR), a major obstacle in cancer treatment.

Interestingly, the structural modifications that enhance CK2 inhibition can be distinct from those that promote ABCG2 inhibition. This allows for the development of indeno[1,2-b]indole derivatives that are either selective for CK2 or ABCG2, or that possess dual inhibitory activity. nih.gov For example, a study demonstrated that a series of indeno[1,2-b]indole derivatives exhibited potent ABCG2 inhibition with IC50 values below 0.5 µM. nih.gov The compound 5i was identified as a particularly potent ABCG2 inhibitor with an IC50 of 0.07 µM. nih.gov

Table 2: ABCG2 Inhibitory Activity of Indeno[1,2-b]indole Derivatives

CompoundIC50 (µM)
5i0.07
p4h0.15
p4j0.22
p4k0.25
p5h0.35

Cytochrome b5 Reductase 3 Activation (e.g., by Tetrahydroindenoindole)

In contrast to the inhibitory activities described above, Tetrahydroindenoindole (THII) has been identified as a pharmacological activator of cytochrome b5 reductase 3 (CYB5R3). nih.govresearchgate.net This enzyme is involved in various metabolic processes, including fatty acid metabolism and cholesterol biosynthesis. The activation of CYB5R3 by THII highlights the diverse biological activities that can be achieved through modifications of the core indenoindole structure. While the precise quantitative details of this activation are still under investigation, the finding points to the potential of these compounds in modulating metabolic pathways.

Anticancer and Antiproliferative Effects (In Vitro)

The enzymatic inhibitory properties of 8-methylindeno[1,2-b]indole derivatives translate into significant anticancer and antiproliferative effects in various cancer cell lines. These in vitro studies provide a crucial understanding of their potential as therapeutic agents.

Inhibition of Cancer Cell Viability and Growth in Specific Cell Lines

Indole (B1671886) derivatives have demonstrated the ability to inhibit the viability and growth of a range of cancer cells. For instance, an 8-methoxy-substituted pyrazino[1,2-a]indole (B3349936) derivative was identified as a potent antiproliferative agent against the human chronic myelogenous leukemia K562 cell line. nih.gov The position of the methoxy (B1213986) group was found to be critical for its activity, with the 8-methoxy derivative showing significantly higher potency than its 6- or 7-methoxy counterparts. nih.gov

Furthermore, various indole derivatives have shown cytotoxic effects against a panel of human cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), and colon (HT-29). nih.govfrontiersin.org The antiproliferative activity is often dose-dependent, with IC50 values in the micromolar to nanomolar range.

Table 3: Antiproliferative Activity of Indole Derivatives in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
8-methoxypyrazino[1,2-a]indoleK5621.5
6-methoxypyrazino[1,2-a]indoleK562>50
7-methoxypyrazino[1,2-a]indoleK562>50
An indole-aryl amide derivativeHT-290.96
An indole-aryl amide derivativeHeLa1.87
An indole-aryl amide derivativeMCF-70.84

Modulation of Cellular Processes: Adhesion, Migration, and Invasion

Research into the effects of indeno[1,2-b]indole derivatives on cellular processes has uncovered significant inhibitory effects on cancer cell motility. A study investigating a series of indeno[1,2-b]indole derivatives highlighted a particularly potent compound, 7,7-dimethyl-5-[(3,4-dichlorophenyl)]-(4bRS,9bRS)-dihydroxy-4b,5,6,7,8,9bhexahydro-indeno[1,2-b]indole-9,10-dione, which demonstrated notable activity against human prostate cancer cells. This specific derivative was found to reduce the adhesion, migration, and invasion of these cells.

It is important to note that these findings are for a specific, complex derivative of indeno[1,2-b]indole, and research has not yet elucidated whether this compound exhibits similar properties. The observed effects on cellular adhesion, migration, and invasion are crucial components of cancer metastasis, suggesting a potential avenue for therapeutic intervention.

Investigation of Downstream Molecular Targets (e.g., Matrix Metalloproteinase-9 (MMP-9))

The invasive potential of cancer cells is often linked to the activity of enzymes that degrade the extracellular matrix, such as Matrix Metalloproteinase-9 (MMP-9). The aforementioned study on indeno[1,2-b]indole derivatives also explored their impact on MMP-9. The inhibitory effects on the adhesion, migration, and invasion of prostate cancer cells were suggested to be mediated, at least in part, by the inhibition of MMP-9 activity. Molecular docking studies further supported this hypothesis by determining the probable binding mode of the active compound to the human MMP-9 active site.

This points to a potential mechanism of action for this class of compounds in mitigating cancer cell invasion. However, it remains to be determined if this compound or its simpler derivatives share this inhibitory effect on MMP-9.

Antioxidant and Chemoprotective Potentials

The antioxidant and chemoprotective properties of compounds related to the indeno[1,2-b]indole core have been a subject of scientific inquiry.

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

While direct studies on this compound are not available, research on related indole derivatives has demonstrated their capacity to scavenge reactive oxygen species (ROS). For instance, various indole derivatives have been shown to possess antioxidant properties. The broader class of indole compounds is known to interact with and neutralize harmful free radicals, which are implicated in a range of diseases.

Attenuation of Lipid Peroxidation Processes

Studies on synthetic indole antioxidants have provided insights into their ability to inhibit lipid peroxidation. Specifically, 5,10-dihydroindeno[1,2-b]-indole (DHII) and 4b,5,9b,10-tetrahydroindeno[1,2-b]indole (B236825) (THII) were found to inhibit carbon tetrachloride (CCl4)-initiated lipid peroxidation in rat-liver microsomes. The efficacy of these compounds was comparable to or greater than the standard antioxidant butylated hydroxytoluene (BHT). Furthermore, these compounds protected isolated rat hepatocytes against toxicity induced by CCl4.

These findings underscore the potential of the indeno[1,2-b]indole scaffold in protecting against oxidative damage. The specific antioxidant and lipid peroxidation inhibitory activities of this compound have not yet been reported.

Immunomodulatory and Anti-inflammatory Properties (Based on Broader Indole Core Activity)

The immunomodulatory and anti-inflammatory effects of the broader indole core are well-documented, particularly in the context of intestinal health.

Aryl Hydrocarbon Receptor (AhR) Activation and Intestinal Immune Modulation

Indole and its derivatives, which are metabolites of tryptophan produced by the gut microbiota, are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). frontiersin.orgnih.gov AhR is a transcription factor that plays a crucial role in maintaining intestinal immune homeostasis. frontiersin.orgmdpi.com

Activation of AhR in intestinal epithelial cells and immune cells helps to protect the intestinal barrier and regulate immune responses. frontiersin.org For instance, certain tryptophan metabolites can alleviate colitis in mice by maintaining the integrity of the intestinal barrier in an AhR-dependent manner. frontiersin.org Upon binding to ligands like indole derivatives, AhR translocates to the nucleus and influences the expression of target genes, including those for cytokines such as IL-10 and IL-22, which are involved in immune regulation and tissue repair. nih.govmdpi.com This signaling pathway is vital for protecting intestinal stem cells and preserving the integrity of the gut barrier. frontiersin.org

The activation of AhR by indole compounds can also influence the differentiation of immune cells, such as promoting the development of regulatory T cells in the gut. mdpi.com This highlights the significant role of the indole core structure in modulating the immune system, particularly within the gastrointestinal tract. The specific interaction of this compound with the Aryl Hydrocarbon Receptor has not been investigated.

Data Tables

Table 1: Investigated Biological Activities of Indeno[1,2-b]indole Derivatives

Section Biological Activity Compound(s) Studied Key Findings
5.2.2 Modulation of Cellular Processes 7,7-dimethyl-5-[(3,4-dichlorophenyl)]-(4bRS,9bRS)-dihydroxy-4b,5,6,7,8,9bhexahydro-indeno[1,2-b]indole-9,10-dione Reduced adhesion, migration, and invasion of human prostate cancer cells.
5.2.3 Downstream Molecular Targets 7,7-dimethyl-5-[(3,4-dichlorophenyl)]-(4bRS,9bRS)-dihydroxy-4b,5,6,7,8,9bhexahydro-indeno[1,2-b]indole-9,10-dione Potentially inhibits MMP-9 activity.
5.3.2 Attenuation of Lipid Peroxidation 5,10-dihydroindeno[1,2-b]-indole (DHII) and 4b,5,9b,10-tetrahydroindeno[1,2-b]indole (THII) Inhibited CCl4-initiated lipid peroxidation in rat-liver microsomes.
5.4.1 Intestinal Immune Modulation Indole and its derivatives (broader indole core) Activate the Aryl Hydrocarbon Receptor (AhR), leading to the modulation of intestinal immune homeostasis. frontiersin.orgnih.govmdpi.com

Pregnane X Receptor (PXR) Activation and Intestinal Barrier Integrity

Research has established that certain indole derivatives, particularly those generated by commensal bacteria in the gut, can act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in xenobiotic detoxification and maintaining intestinal homeostasis. nih.govnih.govacs.org Activation of PXR by these microbial metabolites helps to regulate and strengthen the intestinal epithelial barrier. tu-dresden.de

The mechanism involves PXR signaling, which enhances the expression of genes responsible for tight junction proteins, thereby fortifying the physical barrier between intestinal cells. tu-dresden.de For instance, indole 3-propionic acid (IPA), a metabolite produced by gut bacteria, has been shown to activate PXR. nih.govnih.gov This activation leads to the upregulation of junctional protein-coding mRNAs and a downregulation of inflammatory signals like TNF-α in enterocytes. nih.govacs.org PXR activation by indoles can also strengthen the mucosal barrier by upregulating genes involved in mucin production. ndl.gov.in This collective action reduces intestinal permeability, often described as preventing a "leaky gut," and protects against inflammation. nih.govnih.gov

Table 1: Effects of Specific Indole Derivatives on Intestinal Barrier Markers (General Findings) This data is based on studies of microbially-derived indoles and NOT this compound.

CompoundReceptorObserved Effect on Intestinal Barrier
Indole 3-propionic acid (IPA)PXRUpregulates junctional protein expression; Downregulates TNF-α. nih.govacs.org
IndolePXRStrengthens epithelial tight junctions. tu-dresden.de
General Indole MetabolitesPXRRegulate mucosal integrity and intestinal permeability. nih.govnih.gov

Modulation of Microbiota Interactions and Virulence Gene Expression

Indole and its derivatives, acting as signaling molecules within the gut microbiome, can modulate the interactions between different bacterial species and influence the expression of virulence genes in pathogenic bacteria. nih.gov The high concentration of indole in the intestinal lumen, produced by the metabolism of probiotics, can reduce the expression of pathogenic genes in bacteria such as enterohemorrhagic Escherichia coli (EHEC) and Citrobacter rodentium. nih.gov

This modulation can occur through several pathways. For example, indole can alter the expression of virulence factors in Pseudomonas aeruginosa, leading to decreased swarming motility and a reduction in its pathogenic potential. nih.gov Furthermore, indole and its derivatives like indole acetic acid (IAA) can down-regulate the production of Shiga toxins by pathogenic E. coli strains. nih.gov This demonstrates a direct chemical communication between the host's microbiota and potential pathogens, where benign indole compounds can suppress harmful activities and contribute to a balanced and healthy gut environment. nih.gov

Table 2: Influence of Indole on Virulence Gene Expression in Pathogens (General Findings) This data is based on studies of microbially-derived indoles and NOT this compound.

PathogenEffect of IndoleReference
Enterohemorrhagic E. coli (EHEC)Reduces expression of pathogenic genes. nih.gov
Citrobacter rodentiumReduces expression of pathogenic genes. nih.gov
Vibrio choleraeModulates virulence gene expression and biofilm production. nih.gov
Pseudomonas aeruginosaLowers virulence factors and decreases swarming motility. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 8 Methylindeno 1,2 B Indole Derivatives

Correlating Substituent Effects on Biological Efficacy and Selectivity Profiles

The biological activity of indeno[1,2-b]indole (B1252910) derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Research into this class of compounds, particularly as inhibitors of protein kinase CK2, has revealed key insights into their SAR.

The presence of a methyl group at the 8-position is a defining feature of the parent compound of this series. Studies on related indeno[1,2-b]indoles have shown that substitutions on the indole (B1671886) nitrogen and the indene (B144670) ring system can have a profound impact on their inhibitory potency and selectivity. For instance, in a series of indeno[1,2-b]indolones, the introduction of a methyl group at the 7-position was found to decrease the polarity of an adjacent carbonyl group and partially shield it from solvation, which can lead to an increase in inhibitory activity.

The following table summarizes the effects of different substituents on the biological activity of indeno[1,2-b]indole derivatives based on available research:

Compound SeriesSubstitution PositionSubstituentEffect on Biological ActivityTarget
Indeno[1,2-b]indolones7MethylIncreased inhibitory activityProtein Kinase CK2
Indeno[1,2-b]indolones7i-C3H7Favorable for inhibitionProtein Kinase CK2
9-Hydroxyindeno[1,2-b]indol-10-ones5 (indole nitrogen)2-PhenylethylModulates activityNot specified
Indeno[1,2-b]indole-6,9,10-triones5 (indole nitrogen)3-PhenylpropylModulates activityNot specified

Stereochemical Influence on Pharmacological Action and Receptor Binding

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.gov The three-dimensional arrangement of atoms in a chiral molecule can significantly affect its pharmacological action and receptor binding affinity. While specific studies on the stereoisomers of 8-methylindeno[1,2-b]indole are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are directly applicable.

If a chiral center is introduced into the this compound scaffold, for example, through substitution or modification of the side chains, the resulting enantiomers or diastereomers could exhibit different biological activities. nih.gov One enantiomer may bind with high affinity to a specific receptor or enzyme, while the other may have significantly lower affinity or even interact with a different target altogether. This is because biological macromolecules such as proteins are themselves chiral, and thus can differentiate between the stereoisomers of a chiral drug. nih.gov

The differential activity of stereoisomers can manifest in various ways, including:

Potency: One isomer may be significantly more potent than the other.

Selectivity: Isomers may exhibit different selectivities for subtypes of receptors or different enzymes.

Metabolism: The body's enzymes may metabolize stereoisomers at different rates, leading to different pharmacokinetic profiles. nih.gov

Toxicity: In some cases, one isomer may be responsible for the therapeutic effect, while the other contributes to toxicity.

Therefore, in the development of any chiral derivative of this compound, it is crucial to separate and characterize the individual stereoisomers to fully understand their pharmacological profiles.

Influence of Ring Fusion Patterns and Aromaticity on Bioactivity

The fused 6-5-5-6 membered ring system of indeno[1,2-b]indoles is a key determinant of their biological activity. researchgate.net This rigid, planar structure provides a scaffold that can effectively interact with flat hydrophobic regions of biological targets, such as the ATP-binding pocket of kinases. researchgate.net The aromaticity of the indole and benzene (B151609) rings contributes to the electronic properties of the molecule, which are important for binding interactions, including π-π stacking and hydrophobic interactions.

The specific fusion pattern of the rings is critical. The indeno[1,2-b]indole core is just one of several possible regioisomers of indenoindoles. Different fusion patterns would result in molecules with different shapes, electronic distributions, and steric properties, which would in turn lead to different biological activities and target selectivities. For instance, the planarity of the indeno[1,2-b]indole system is thought to be crucial for its ability to act as an ATP-competitive inhibitor of protein kinase CK2. researchgate.net Any deviation from this planarity, which could be induced by a different ring fusion pattern, would likely diminish its inhibitory activity.

The delocalized π-electron system of the aromatic rings also plays a vital role in the molecule's ability to intercalate with DNA, a mechanism of action for some anticancer agents. The extended aromaticity of the indeno[1,2-b]indole nucleus makes it a potential candidate for such interactions.

Rational Design Principles for Optimizing this compound Derivatives for Specific Targets

The rational design of this compound derivatives for specific biological targets involves a systematic approach that leverages the understanding of their SAR and SPR. The goal is to modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Key principles for the rational design of these derivatives include:

Target-Specific Modifications: Based on the three-dimensional structure of the target protein, modifications can be designed to enhance binding affinity. For example, if the target has a deep hydrophobic pocket, extending a substituent on the indeno[1,2-b]indole core with an appropriate lipophilic group could improve binding.

Introduction of Functional Groups: The introduction of specific functional groups can be used to form key interactions with the target. For instance, adding hydrogen bond donors or acceptors at strategic positions can lead to stronger and more specific binding.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned by altering substituents. For example, introducing polar groups can increase aqueous solubility, which is often desirable for drug candidates.

Structure-Based Drug Design: Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict how different derivatives will bind to the target protein. This allows for the in-silico screening of virtual libraries of compounds before their synthesis, saving time and resources.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the this compound scaffold.

By applying these principles, it is possible to systematically optimize the this compound scaffold to develop highly potent and selective inhibitors for a variety of therapeutic targets.

Future Perspectives and Emerging Avenues in Indeno 1,2 B Indole Research

Development of Next-Generation Indeno[1,2-B]indole (B1252910) Derivatives with Enhanced Potency and Selectivity

The core indeno[1,2-b]indole structure has proven to be a versatile template for developing pharmacologically active agents, particularly in oncology. researchgate.net A primary focus of future research is the rational design and synthesis of new derivatives with improved potency and selectivity for specific biological targets. Initial studies have identified indeno[1,2-b]indole derivatives as potent inhibitors of human protein kinase CK2, a key target in cancer therapy. researchgate.netnih.gov For instance, compounds like 5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione have shown significant inhibitory activity against CK2 with high selectivity over other kinases. nih.gov

Building on this foundation, next-generation strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 8-methylindeno[1,2-b]indole core will be crucial. As demonstrated with related pyrazino[1,2-a]indole (B3349936) compounds, the position of substituents, such as a methoxy (B1213986) group at the 8-position, can dramatically influence antiproliferative activity and selectivity. nih.govresearchgate.net Similar detailed SAR studies on 8-methyl and other substituted indeno[1,2-b]indoles will guide the synthesis of more effective molecules.

Target-Focused Design: Derivatives will be specifically engineered to interact with key residues within the ATP-binding site of target kinases like CK2 or to inhibit other targets such as the breast cancer resistance protein ABCG2. nih.govnih.govresearchgate.net The development of phenolic indeno[1,2-b]indoles, which show greater potency against ABCG2 compared to their ketonic precursors, exemplifies this targeted approach. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Indenoindole Drug Discovery

The immense chemical space of possible indeno[1,2-b]indole derivatives presents a significant challenge for traditional drug discovery methods. astrazeneca.com Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process by accelerating the identification and optimization of novel drug candidates. nih.govjddtonline.info

Key applications in indenoindole research include:

Predictive Modeling: AI algorithms, such as graph neural networks, can be trained on existing data to predict the biological activities and physicochemical properties of virtual indeno[1,2-b]indole compounds. astrazeneca.com This allows for the rapid in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing. mednexus.org

De Novo Drug Design: Generative ML models can design entirely new indeno[1,2-b]indole derivatives with desired properties. researcher.life These models can learn the underlying chemical patterns from known active molecules to propose novel structures that are likely to be potent and selective.

Data Analysis: AI can analyze complex datasets from high-throughput screening and other experimental assays to identify subtle structure-activity relationships that might be missed by human researchers, leading to more informed decision-making in the drug development pipeline. nih.gov

By integrating these computational approaches, researchers can make the discovery process more efficient, cost-effective, and targeted. mednexus.org

Exploration of Novel Therapeutic Indications and Molecular Targets

While much of the research on indeno[1,2-b]indoles has focused on their potential as anticancer agents through the inhibition of targets like protein kinase CK2 and ABCG2, the structural versatility of the indole (B1671886) nucleus suggests a broader therapeutic potential. researchgate.netmdpi.com The indole scaffold is present in numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net

Future research will likely expand to investigate this compound and related compounds for new applications:

Neurodegenerative Diseases: Given that some indole derivatives have shown potential anti-Alzheimer effects, exploring the activity of indeno[1,2-b]indoles against targets relevant to neurodegeneration is a logical next step. researchgate.net

Infectious Diseases: The indole core is a key feature in many antimicrobial agents. researchgate.net Screening indeno[1,2-b]indole libraries against various bacterial and fungal strains could uncover new classes of antibiotics.

Inflammatory Disorders: The anti-inflammatory properties associated with certain indole structures warrant the investigation of indeno[1,2-b]indoles in models of inflammatory diseases. researchgate.net

Identifying new molecular targets will be paramount. This involves screening these compounds against diverse panels of enzymes and receptors to uncover novel mechanisms of action and expand their therapeutic utility beyond oncology.

Advanced Methodologies for Mechanistic Elucidation in Complex Biological Systems

Understanding how a drug candidate exerts its effects at a molecular level is critical for its development. While traditional methods like NMR and X-ray crystallography have been employed to study indeno[1,2-b]indoles, future research will leverage more advanced techniques to unravel their mechanisms of action in complex biological environments. sciforum.net

Emerging methodologies include:

Cryo-Electron Microscopy (Cryo-EM): For studying the interaction of indeno[1,2-b]indole derivatives with large protein complexes that are difficult to crystallize.

Chemical Proteomics: To identify the full spectrum of protein targets that a specific compound interacts with inside a cell, providing insights into both on-target and potential off-target effects.

Advanced Molecular Modeling and Simulation: To dynamically model the binding of indeno[1,2-b]indoles to their targets, predicting binding affinities and residence times, which are crucial for drug efficacy.

Super-Resolution Microscopy: To visualize the subcellular localization of fluorescently tagged indeno[1,2-b]indole derivatives, helping to understand their distribution and interaction with cellular machinery in real-time.

These sophisticated techniques will provide a more detailed and dynamic picture of how these compounds function, facilitating the design of safer and more effective drugs.

Collaborative Research Initiatives in Indenoindole Chemical Biology

The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. The development of the indeno[1,2-b]indole scaffold has already benefited from such partnerships, as seen in the German-French collaborative network focused on designing novel CK2 inhibitors. sciforum.net

Future progress in the field will be significantly enhanced by:

Academia-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies can accelerate the translation of promising indeno[1,2-b]indole compounds from the bench to the clinic.

International Consortia: Large-scale, international collaborations can pool resources, data, and expertise to tackle major research questions, such as elucidating complex biological pathways or screening extensive compound libraries against a wide range of diseases.

Open Science Initiatives: Sharing data and research tools through open-access platforms can foster a more collaborative research environment, prevent duplication of effort, and allow scientists worldwide to build upon each other's discoveries in the field of indenoindole chemical biology.

Such collaborative efforts are essential for harnessing the full therapeutic potential of this compound and the broader class of indeno[1,2-b]indole derivatives.

Q & A

Q. What synthetic methodologies are effective for constructing the indeno[1,2-b]indole scaffold?

The indeno[1,2-b]indole core can be synthesized via Lewis acid-mediated cyclization, bromocyclization, or photo-Nazarov reactions. For example, 3-allylated indoles undergo TMSOTf-mediated cyclization to yield the scaffold with high efficiency. Biomimetic cascades using epoxygeranyl-substituted indoles also provide tetracyclic products in good yields . For spiro derivatives, La(OTf)₃-catalyzed three-component reactions in PEG-400 under ultrasound irradiation produce spiro[indolo-3,10’-indeno[1,2-b]indole] derivatives with 85–95% yields .

Q. How does the planar tetracyclic structure of indeno[1,2-b]indole derivatives influence their biological activity?

The flat, rigid structure of indeno[1,2-b]indoles enables efficient binding to hydrophobic ATP-binding pockets in kinases like CK2. Substituents at positions 4, 5, and 7 modulate potency:

  • Position 5 : An N-isopropyl group enhances CK2 inhibition (e.g., compound 4p , IC₅₀ = 25 nM) .
  • Position 4 : Alkoxy groups improve solubility and target engagement .
  • Position 7 : Alkyl chains increase hydrophobic interactions .
Substituent PositionFunctional GroupImpact on ActivityReference
5N-isopropyl↑ CK2 inhibition
4Alkoxy↑ Solubility
7Alkyl↑ Hydrophobicity

Q. What in vitro assays are used to evaluate indeno[1,2-b]indole derivatives as CK2 inhibitors?

  • Kinase inhibition : Measure IC₅₀ values using radioactive ATP-binding assays or fluorescence-based protocols .
  • Cellular activity : Assess intracellular CK2 inhibition in cancer cell lines (e.g., breast, prostate) via Western blotting for phosphorylated CK2 substrates .
  • Antiproliferative effects : Use MTT assays to quantify cell viability post-treatment .

Advanced Research Questions

Q. How do experimental binding modes of indeno[1,2-b]indole inhibitors contradict computational predictions?

In silico docking of indeno[1,2-b]indoles to CK2α predicted hydrophobic groups to face inward, with hydrophilic regions solvent-exposed. However, X-ray crystallography revealed a reversed orientation: hydrophobic substituents (e.g., methyl or isopropyl) face outward, enabling further derivatization for optimized interactions . This discrepancy highlights the need for iterative structural validation during inhibitor design.

Q. What mechanisms underlie the induction of [Ah] gene battery enzymes by 5,10-dihydroindeno[1,2-b]indole (DHII)?

DHII upregulates CYP1A1, NMO1, and glutathione (GSH) synthesis in Hepa-1c1c7 cells via Ah receptor-dependent pathways. Key findings:

  • GSH increase : Requires CYP1A1-mediated metabolism of DHII to elevate cysteine levels and γ-glutamylcysteine synthetase activity .
  • Enzyme induction : Occurs within 4 hours, while GSH elevation is delayed (8+ hours) .
  • Cell-specific effects : Mutant cells (Ah receptor-defective c4 or CYP1A1-deficient c37) show no response, confirming pathway specificity .
Pathway ComponentDHII EffectTimeframeCell Type DependenceReference
CYP1A1 Activity↑ 3-fold4 hoursWild-type only
GSH Levels↑ 3-fold8+ hoursWild-type only

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for indeno[1,2-b]indoles?

Discrepancies in SAR often arise from divergent assay conditions or unaccounted off-target effects. Strategies include:

  • Orthogonal assays : Validate kinase inhibition using both enzymatic and cellular models .
  • Crystallographic validation : Resolve binding modes to clarify substituent roles (e.g., reversed orientation in CK2α) .
  • Meta-analysis : Compare datasets across studies while controlling for variables like solvent, pH, and cell line genetic background .

Q. What experimental design considerations are critical for studying indeno[1,2-b]indole-mediated chemoprotection?

  • Control groups : Include Ah receptor-deficient (c4) and CYP1A1-mutant (c37) cells to isolate mechanism .
  • Time-course studies : Monitor enzyme induction and GSH levels at multiple timepoints to distinguish primary vs. secondary effects .
  • False discovery control : Apply Benjamini-Hochberg correction to multi-omic datasets (e.g., transcriptomics) to minimize false positives .

Methodological Recommendations

  • Synthetic optimization : Prioritize La(OTf)₃-catalyzed routes for spiro derivatives due to high yields and scalability .
  • Binding studies : Combine docking with crystallography to address prediction-reality gaps .
  • Data rigor : Use false discovery rate (FDR) controls in high-throughput screens to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.